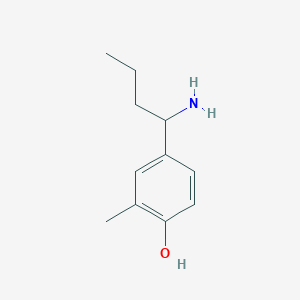
4-(1-Aminobutyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutyl)-2-methylphenol: is an organic compound characterized by the presence of an aminobutyl group attached to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminobutyl)-2-methylphenol typically involves the alkylation of 2-methylphenol with 1-aminobutane. This reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminobutyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: 4-(1-Aminobutyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 4-(1-Aminobutyl)-2-fluorophenol
- 4-(1-Aminobutyl)-2-chlorophenol
- 4-(1-Aminobutyl)-2-bromophenol
Comparison: 4-(1-Aminobutyl)-2-methylphenol is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to distinct biological and chemical behaviors.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1-aminobutyl)-2-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3 |
InChI Key |
WVHBIDIXBKKIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















